molecular formula C10H8FN3OS B2444388 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 149738-99-8

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No. B2444388
M. Wt: 237.25
InChI Key: FPYUUXFUWNHQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Apoptosis Induction in Cancer Research

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one derivatives have been explored for their potential in cancer treatment. For instance, a variant of this compound demonstrated significant inhibitory effects against cancer cell lines, such as MGC-803, EC-109, and PC-3, surpassing the efficacy of 5-Fu, a standard chemotherapy drug. This compound induced apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy (Fu et al., 2017).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of derivatives of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one have been a subject of study. Research into these compounds provides insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Wasti & Joullié, 1976).

Antimicrobial Properties

Compounds structurally similar to 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one have been investigated for their antimicrobial properties. Some of these compounds showed promising activity in inhibiting bacterial growth, indicating their potential use as antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Intermolecular Interactions Analysis

The intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative related to 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one, have been characterized. Understanding these interactions is vital for designing new materials and pharmaceuticals with desired properties (Shukla et al., 2014).

Antioxidant and HIV-1 Inhibitory Potential

Fluorine-substituted derivatives of 1,2,4-triazin-5-one have been synthesized and evaluated as antioxidants and potential inhibitors against HIV-1 activity. These compounds' dual role in targeting oxidative stress and viral infections offers a unique avenue for therapeutic applications (Makki, Abdel-Rahman, & Alharbi, 2018).

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-8-3-1-2-7(4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYUUXFUWNHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

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